1-Aminoazetidin-2-one
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Overview
Description
1-Aminoazetidin-2-one: is an organic compound that belongs to the class of azetidinones, which are four-membered lactams.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoazetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amino acid derivatives. For instance, the reaction of β-amino acids with phosgene or its derivatives can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products: The major products formed from these reactions include various substituted azetidinones, which can have different functional groups attached to the azetidinone ring .
Scientific Research Applications
1-Aminoazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a core structure in the development of β-lactam antibiotics, which are crucial in treating bacterial infections.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 1-aminoazetidin-2-one involves its interaction with specific molecular targets. For instance, in the case of β-lactam antibiotics, the compound targets penicillin-binding proteins, inhibiting bacterial cell wall synthesis. This leads to the disruption of bacterial cell integrity and ultimately results in cell death .
Comparison with Similar Compounds
3-Aminoazetidin-2-one: This compound shares a similar structure but differs in the position of the amino group.
2-Oxoazetidin-3-ylamides: These derivatives are known for their potent biological activities and are used as inhibitors in various biochemical pathways .
Uniqueness: 1-Aminoazetidin-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives and its role as a core structure in β-lactam antibiotics highlight its importance in medicinal chemistry .
Properties
IUPAC Name |
1-aminoazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-5-2-1-3(5)6/h1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFLUJJESVAQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564263 |
Source
|
Record name | 1-Aminoazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130065-29-1 |
Source
|
Record name | 1-Aminoazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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